Cas no 2229158-59-0 (O-(1-ethyl-1H-pyrazol-5-yl)methylhydroxylamine)

O-(1-ethyl-1H-pyrazol-5-yl)methylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-(1-ethyl-1H-pyrazol-5-yl)methylhydroxylamine
- O-[(1-ethyl-1H-pyrazol-5-yl)methyl]hydroxylamine
- 2229158-59-0
- EN300-1786464
-
- インチ: 1S/C6H11N3O/c1-2-9-6(5-10-7)3-4-8-9/h3-4H,2,5,7H2,1H3
- InChIKey: JMVYEJCMDHVNAW-UHFFFAOYSA-N
- ほほえんだ: O(CC1=CC=NN1CC)N
計算された属性
- せいみつぶんしりょう: 141.090211983g/mol
- どういたいしつりょう: 141.090211983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 99
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 53.1Ų
O-(1-ethyl-1H-pyrazol-5-yl)methylhydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1786464-0.05g |
O-[(1-ethyl-1H-pyrazol-5-yl)methyl]hydroxylamine |
2229158-59-0 | 0.05g |
$1020.0 | 2023-09-19 | ||
Enamine | EN300-1786464-5.0g |
O-[(1-ethyl-1H-pyrazol-5-yl)methyl]hydroxylamine |
2229158-59-0 | 5g |
$3520.0 | 2023-06-03 | ||
Enamine | EN300-1786464-0.1g |
O-[(1-ethyl-1H-pyrazol-5-yl)methyl]hydroxylamine |
2229158-59-0 | 0.1g |
$1068.0 | 2023-09-19 | ||
Enamine | EN300-1786464-1.0g |
O-[(1-ethyl-1H-pyrazol-5-yl)methyl]hydroxylamine |
2229158-59-0 | 1g |
$1214.0 | 2023-06-03 | ||
Enamine | EN300-1786464-0.25g |
O-[(1-ethyl-1H-pyrazol-5-yl)methyl]hydroxylamine |
2229158-59-0 | 0.25g |
$1117.0 | 2023-09-19 | ||
Enamine | EN300-1786464-0.5g |
O-[(1-ethyl-1H-pyrazol-5-yl)methyl]hydroxylamine |
2229158-59-0 | 0.5g |
$1165.0 | 2023-09-19 | ||
Enamine | EN300-1786464-5g |
O-[(1-ethyl-1H-pyrazol-5-yl)methyl]hydroxylamine |
2229158-59-0 | 5g |
$3520.0 | 2023-09-19 | ||
Enamine | EN300-1786464-10g |
O-[(1-ethyl-1H-pyrazol-5-yl)methyl]hydroxylamine |
2229158-59-0 | 10g |
$5221.0 | 2023-09-19 | ||
Enamine | EN300-1786464-2.5g |
O-[(1-ethyl-1H-pyrazol-5-yl)methyl]hydroxylamine |
2229158-59-0 | 2.5g |
$2379.0 | 2023-09-19 | ||
Enamine | EN300-1786464-10.0g |
O-[(1-ethyl-1H-pyrazol-5-yl)methyl]hydroxylamine |
2229158-59-0 | 10g |
$5221.0 | 2023-06-03 |
O-(1-ethyl-1H-pyrazol-5-yl)methylhydroxylamine 関連文献
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
O-(1-ethyl-1H-pyrazol-5-yl)methylhydroxylamineに関する追加情報
Introduction to O-(1-ethyl-1H-pyrazol-5-yl)methylhydroxylamine (CAS No. 2229158-59-0)
O-(1-ethyl-1H-pyrazol-5-yl)methylhydroxylamine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique molecular structure and potential applications in drug development. This compound, identified by the CAS number 2229158-59-0, has garnered attention due to its structural features and its role in synthesizing novel bioactive molecules. The presence of a pyrazole moiety and a hydroxylamine group makes it a versatile intermediate for various chemical transformations, which are crucial for developing innovative therapeutic agents.
The compound's molecular framework, consisting of an ethyl-substituted pyrazole ring linked to a hydroxylamine moiety, provides a rich scaffold for further functionalization. This structural feature is particularly valuable in medicinal chemistry, where such scaffolds are often employed to enhance binding affinity and selectivity towards biological targets. Recent studies have highlighted the importance of pyrazole derivatives in the development of drugs targeting various diseases, including cancer and inflammatory disorders.
In the realm of drug discovery, O-(1-ethyl-1H-pyrazol-5-yl)methylhydroxylamine has been explored as a precursor for synthesizing small-molecule inhibitors. The pyrazole ring is known for its ability to interact with enzymes and receptors, making it an ideal candidate for designing molecules that can modulate biological pathways. For instance, research has demonstrated that pyrazole-based compounds can exhibit inhibitory effects on kinases and other enzymes involved in disease progression. The hydroxylamine group further enhances the compound's potential by allowing for diverse chemical modifications, such as urea or carbamate formation, which are common strategies in drug design.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. By leveraging molecular modeling techniques, researchers can predict the binding modes of O-(1-ethyl-1H-pyrazol-5-yl)methylhydroxylamine with target proteins, thereby accelerating the drug discovery process. This approach has been particularly useful in identifying lead compounds that can be further optimized through structure-based drug design. The integration of experimental data with computational predictions provides a robust framework for developing high-quality pharmaceuticals.
The synthesis of O-(1-ethyl-1H-pyrazol-5-yl)methylhydroxylamine involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Common synthetic routes include nucleophilic substitution reactions, condensation reactions, and reduction processes. Each step must be meticulously controlled to avoid side products that could compromise the compound's efficacy. Advances in synthetic methodologies have enabled more streamlined and scalable production processes, making it feasible to produce larger quantities of this compound for both research and commercial purposes.
The pharmacological properties of O-(1-ethyl-1H-pyrazol-5-yl)methylhydroxylamine have been studied in various preclinical models. Initial findings suggest that this compound exhibits promising activity against certain disease-related targets. For example, studies have shown that derivatives of this compound can inhibit the activity of specific kinases, which are overexpressed in cancer cells. Additionally, the hydroxylamine group may contribute to its ability to interact with biological systems by forming hydrogen bonds or participating in redox reactions.
In conclusion, O-(1-ethyl-1H-pyrazol-5-yl)methylhydroxylamine (CAS No. 2229158-59-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential applications in drug development. Its role as a versatile intermediate and precursor for synthesizing bioactive molecules underscores its importance in the field. As research continues to uncover new therapeutic applications, this compound is poised to play a crucial role in the development of next-generation pharmaceuticals.
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